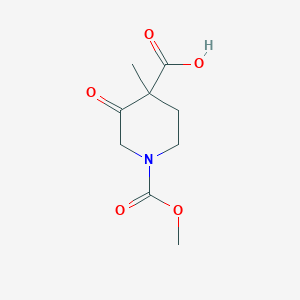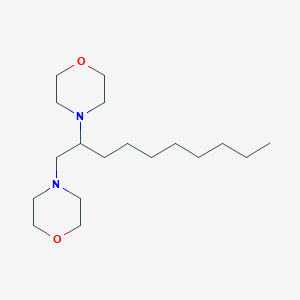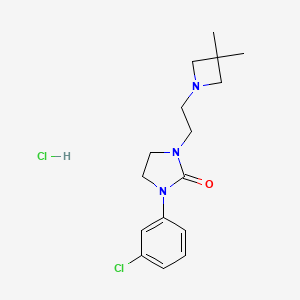
1-(Methoxycarbonyl)-4-methyl-3-oxopiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxycarbonyl)-4-methyl-3-oxopiperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring substituted with methoxycarbonyl and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxycarbonyl)-4-methyl-3-oxopiperidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxycarbonyl)-4-methyl-3-oxopiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
1-(Methoxycarbonyl)-4-methyl-3-oxopiperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methoxycarbonyl)-4-methyl-3-oxopiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby influencing biochemical pathways. The exact mechanism depends on the context of its application, such as its role in catalysis or as a therapeutic agent .
Comparison with Similar Compounds
- 1-(Methoxycarbonyl)-imidazolium ions
- 1-(Methoxycarbonyl)-pyridinium ions
- Phenyl chloroformate
Comparison: 1-(Methoxycarbonyl)-4-methyl-3-oxopiperidine-4-carboxylic acid is unique due to its specific piperidine ring structure and functional groups, which confer distinct reactivity and applications compared to similar compounds. For instance, while phenyl chloroformate is primarily used in acylation reactions, the piperidine derivative may have broader applications in both organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C9H13NO5 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
1-methoxycarbonyl-4-methyl-3-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H13NO5/c1-9(7(12)13)3-4-10(5-6(9)11)8(14)15-2/h3-5H2,1-2H3,(H,12,13) |
InChI Key |
UOFCTXUZMARDGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1=O)C(=O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-{[(quinolin-2-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14446609.png)
![2-Amino-6-(4-chlorophenyl)-3,7-dihydro-4h-pyrimido[4,5-b][1,4]thiazin-4-one](/img/structure/B14446611.png)












